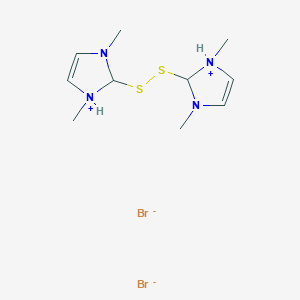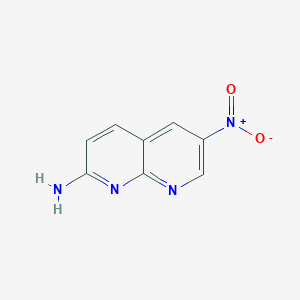![molecular formula C11H19IO B14497587 1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane CAS No. 62947-55-1](/img/structure/B14497587.png)
1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethyl)-4-iodobicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes an ethoxyethyl group and an iodine atom attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic framework. The ethoxyethyl group can be introduced through nucleophilic substitution reactions, while the iodine atom is often added via halogenation reactions.
Synthetic Route Example:
Diels-Alder Reaction: The formation of the bicyclo[2.2.1]heptane core can be achieved by reacting a diene with a dienophile under thermal or catalytic conditions.
Nucleophilic Substitution: The ethoxyethyl group can be introduced by reacting the intermediate with an appropriate ethoxyethylating agent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Alcohols, alkanes.
- Substitution products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used as a probe or ligand in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxyethyl group and iodine atom can influence the compound’s binding affinity and specificity towards these targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane can be compared with other bicyclic compounds, such as:
1-Bromobicyclo[2.2.1]heptane: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents can be compared in terms of their chemical properties and applications.
Uniqueness: The presence of the ethoxyethyl group and iodine atom in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Further research and development may uncover new applications and enhance our understanding of its properties and mechanisms of action.
Properties
CAS No. |
62947-55-1 |
|---|---|
Molecular Formula |
C11H19IO |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
1-(1-ethoxyethyl)-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19IO/c1-3-13-9(2)10-4-6-11(12,8-10)7-5-10/h9H,3-8H2,1-2H3 |
InChI Key |
QQUDAOBUIGFWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C12CCC(C1)(CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


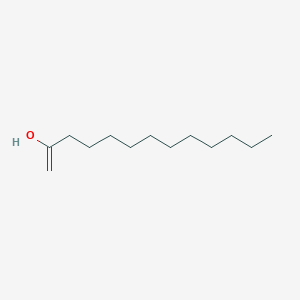
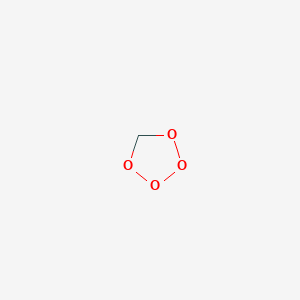
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
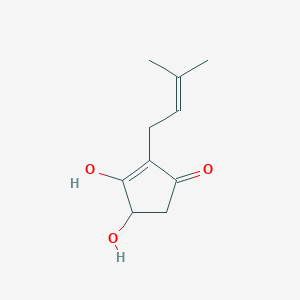
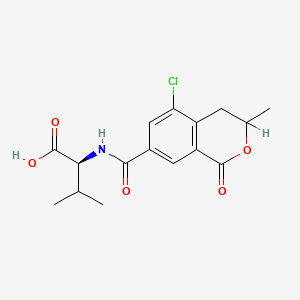
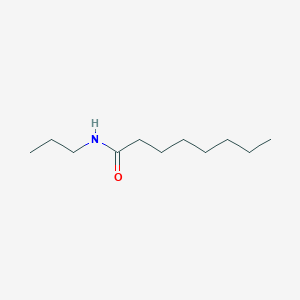
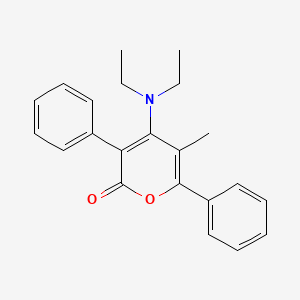
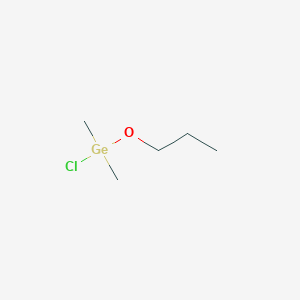
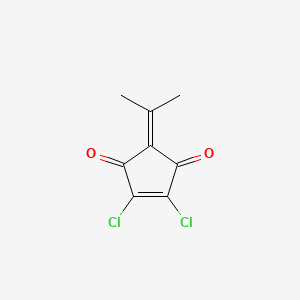
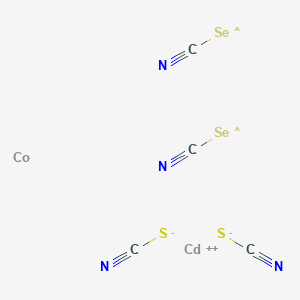
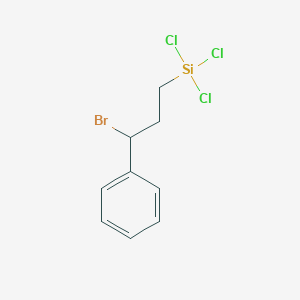
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
